molecular formula C18H34O2.C12H27N<br>C30H61NO2 B12656026 Einecs 241-456-2 CAS No. 17430-82-9

Einecs 241-456-2

Cat. No.: B12656026
CAS No.: 17430-82-9
M. Wt: 467.8 g/mol
InChI Key: YGNMKCIQDOADAV-KVVVOXFISA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 241-456-2 is a registered identifier for a chemical substance within the European Union’s regulatory framework. The substance’s inclusion in EINECS implies its industrial relevance and regulatory compliance under frameworks like REACH.

Properties

CAS No.

17430-82-9

Molecular Formula

C18H34O2.C12H27N
C30H61NO2

Molecular Weight

467.8 g/mol

IUPAC Name

dodecan-1-amine;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-13H2,1H3/b10-9-;

InChI Key

YGNMKCIQDOADAV-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCCCCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCN.CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid, compound with dodecylamine (1:1), typically involves the reaction of oleic acid with dodecylamine under controlled conditions. One common method is to mix equimolar amounts of oleic acid and dodecylamine in an organic solvent, such as ethanol or toluene, and heat the mixture to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Oleic acid, compound with dodecylamine (1:1), can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of oleic acid, compound with dodecylamine (1:1), involves its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant, capable of reducing surface tension and stabilizing emulsions . The compound can also form acid-base complexes, which contribute to its ability to act as a capping agent and reductant in nanoparticle synthesis .

Comparison with Similar Compounds

Key Findings :

  • High structural similarity (≥70%) enables read-across predictions for untested EINECS compounds. For instance, Annex VI Compound X’s acute toxicity data could infer risks for this compound if they share reactive functional groups.
  • Halogenation (as in Compound Y) may introduce divergent toxicokinetic behaviors despite structural overlap, highlighting the need for context-specific adjustments.

Comparison with Functionally Similar Compounds

Functional analogs are identified based on shared industrial applications or toxicological endpoints. For example:

Compound EC Number Application Regulatory Status Key Differences
This compound 241-456-2 Solvent/Intermediate EINECS-listed Unknown endocrine disruption potential
EINECS 202-027-5 202-027-5 Plasticizer REACH restricted (Annex XVII) Higher bioaccumulation (log Kow: 5.2)
EINECS 203-448-7 203-448-7 Flame retardant SVHC candidate Persistent in environmental matrices

Key Findings :

  • Functional overlap (e.g., solvents) may mask significant differences in environmental persistence or bioaccumulation.

Data Limitations and Methodological Considerations

  • Data Gaps : Specific toxicological or physicochemical data for this compound are absent in the provided evidence. Predictive models like RASAR (Read-Across Structure Activity Relationships) are critical but require rigorous validation.
  • Regulatory Implications : The European Chemicals Agency (ECHA) emphasizes the need for in vitro or in silico data to supplement read-across approaches.

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